![molecular formula C6H3BrIN3 B1149279 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-49-3](/img/structure/B1149279.png)

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

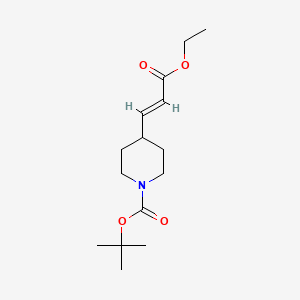

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has attracted interest due to its unique structural features. The compound is part of the pyrazolopyridine family, known for their diverse chemical reactions and properties, making them useful in various chemical syntheses and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives involves a systematic approach, including condensation reactions and subsequent alkylation, utilizing molecular iodine in water. This method has been demonstrated to yield a variety of bromo-imidazo[4,5-b]pyridine derivatives characterized by NMR spectroscopy and confirmed through monocrystalline X-ray crystallography (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of related pyrazolopyridine compounds has been elucidated using single-crystal X-ray diffraction, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing (Rodi et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazolopyridine derivatives have been explored, showing that these compounds can undergo various chemical transformations, including reactions with iodine to produce disulphide derivatives, and oxidation processes leading to oxo derivatives. These reactions open pathways to synthesize a wide range of compounds with potential biological activities (Ghattas et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing, are influenced by intermolecular interactions, including hydrogen bonding and π-π interactions. These interactions contribute to the stability and solubility of the compounds, which are crucial factors in their potential applications (Bel Ghacham et al., 2010).

Chemical Properties Analysis

Pyrazolopyridine derivatives exhibit a range of chemical properties, including reactivity towards nucleophilic and electrophilic agents, which can be exploited for further chemical modifications. These properties are essential for designing compounds with specific biological activities and for the development of new materials (Halim & Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Applications : A study by Variya et al. (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which showed significant antibacterial and antioxidant activities (Variya, Panchal, & Patel, 2019).

Synthesis of Polyheterocyclic Systems : Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in constructing new polyheterocyclic ring systems, demonstrating the chemical versatility of related compounds (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Analgesic and Anti-Inflammatory Activities : Chamakuri et al. (2016) synthesized 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, which exhibited notable analgesic and anti-inflammatory activities (Chamakuri, Murthy, & Yellu, 2016).

Hydrogen-Bonded Dimers and Molecular Aggregation : A study by Quiroga et al. (2010) focused on the hydrogen-bonded dimer formation in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, providing insights into the molecular aggregation of these compounds (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Antiproliferative Activity in Cancer Research : Razmienė et al. (2021) developed a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines with potential antiproliferative activity against various cancer cell lines, showing the application of these compounds in cancer research (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).

Synthesis of Heterocyclic Compounds : Mohareb and MegallyAbdo (2015) used 3-bromoacetylcoumarin for synthesizing various heterocyclic derivatives, including those involving 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, which demonstrated significant cytotoxic effects in vitro (Mohareb & MegallyAbdo, 2015).

Biomedical Applications : A review by Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their potential in drug discovery, especially as kinase inhibitors (Donaire-Arias, Montagut, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

Similar compounds have been shown to interact with their targets by occupying the atp pocket

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .

Propiedades

IUPAC Name |

6-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXSIXKIMJVPFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=C(NN=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)